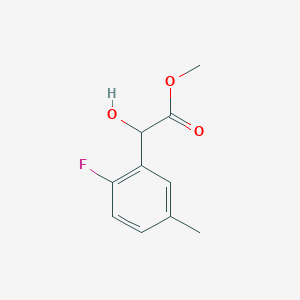

Methyl 2-(2-fluoro-5-methylphenyl)-2-hydroxyacetate

Description

Methyl 2-(2-fluoro-5-methylphenyl)-2-hydroxyacetate is an ester derivative of hydroxyacetic acid, featuring a phenyl ring substituted with fluorine at the 2-position and a methyl group at the 5-position. Its molecular structure combines a hydroxyacetate backbone with aromatic and halogenated substituents, making it a candidate for pharmaceutical and materials science applications.

Key structural attributes:

Properties

Molecular Formula |

C10H11FO3 |

|---|---|

Molecular Weight |

198.19 g/mol |

IUPAC Name |

methyl 2-(2-fluoro-5-methylphenyl)-2-hydroxyacetate |

InChI |

InChI=1S/C10H11FO3/c1-6-3-4-8(11)7(5-6)9(12)10(13)14-2/h3-5,9,12H,1-2H3 |

InChI Key |

DZSMXETUKKWWGJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)F)C(C(=O)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-fluoro-5-methylphenyl)-2-hydroxyacetate typically involves the esterification of 2-(2-fluoro-5-methylphenyl)-2-hydroxyacetic acid. This can be achieved through a reaction with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of advanced purification techniques such as crystallization and chromatography ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-fluoro-5-methylphenyl)-2-hydroxyacetate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to form an alcohol.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles such as amines and thiols can be used to replace the fluorine atom.

Major Products Formed

Oxidation: Formation of 2-(2-fluoro-5-methylphenyl)-2-oxoacetic acid.

Reduction: Formation of 2-(2-fluoro-5-methylphenyl)-2-hydroxyethanol.

Substitution: Formation of compounds such as 2-(2-amino-5-methylphenyl)-2-hydroxyacetate.

Scientific Research Applications

Methyl 2-(2-fluoro-5-methylphenyl)-2-hydroxyacetate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Methyl 2-(2-fluoro-5-methylphenyl)-2-hydroxyacetate exerts its effects involves interactions with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes and receptors. This can lead to the modulation of biological pathways, resulting in various physiological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns and Electronic Effects

Methyl 2-(2-fluoro-5-methoxyphenyl)acetate (CAS 1427389-00-1)

- Substituents : 2-fluoro and 5-methoxy groups.

- Key difference : Methoxy (-OCH$3$) at the 5-position instead of methyl (-CH$3$).

- Impact: The methoxy group is electron-donating via resonance, increasing the electron density of the phenyl ring compared to the methyl group (inductive donor only). This may enhance stability in electrophilic reactions or alter solubility .

Methyl 2-[4-Chloro-6-methoxy-2-(methylsulfanyl)pyrimidin-5-yl]-2-(4-chlorophenyl)-2-hydroxyacetate (4c)

- Substituents : Chlorine atoms on both the pyrimidine and phenyl rings, plus a methylsulfanyl group.

- Key difference : Chlorine (electron-withdrawing) and heterocyclic pyrimidine ring.

- The pyrimidine ring introduces nitrogen atoms, enabling hydrogen bonding and altering solubility .

Methyl 2-fluoro-2-(2-nitrophenyl)acetate (6a)

Physical Properties

*Estimated molecular weight based on analogs.

†Calculated from $ C{11}H{11}FO_3 $.

- Melting Points : Chlorinated and heterocyclic analogs (e.g., 4c, 2c) exhibit higher melting points (88–120°C) due to increased molecular symmetry and intermolecular forces. The target compound’s melting point is unreported but likely lower due to less polar substituents.

- Solubility : Methoxy and nitro groups enhance polarity and water solubility compared to methyl or fluorine substituents.

Biological Activity

Methyl 2-(2-fluoro-5-methylphenyl)-2-hydroxyacetate is a compound of interest due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant research findings associated with this compound, supported by data tables and case studies.

This compound is characterized by its unique molecular structure, which includes:

- Fluorine Substitution : The presence of a fluorine atom can enhance lipophilicity and metabolic stability, potentially influencing the compound's biological activity.

- Hydroxyacetate Group : This moiety is often associated with various biological effects, including modulation of enzymatic activity.

Anticancer Properties

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For example, a study on related fluorinated compounds revealed their ability to inhibit cell proliferation in various cancer cell lines. The mechanism often involves:

- Induction of Apoptosis : Compounds induce programmed cell death in cancer cells through the activation of caspase pathways.

- Cell Cycle Arrest : Some studies suggest that these compounds can halt the cell cycle at specific checkpoints, preventing cancer cell division.

| Study | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Study A | SK-OV-3 | 3.0 | Apoptosis induction |

| Study B | A549 | 1.5 | Cell cycle arrest |

Antimicrobial Activity

Similar compounds have shown antimicrobial effects against various pathogens. The biological activity often correlates with the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism |

|---|---|---|

| E. coli | 0.5 µg/mL | Membrane disruption |

| S. aureus | 1.0 µg/mL | Inhibition of protein synthesis |

Case Studies

-

Case Study on SK-OV-3 Cells :

- Treatment with this compound resulted in a significant reduction in cell viability after 48 hours, confirming its potential as an anticancer agent.

-

Antimicrobial Efficacy :

- In a series of tests against common pathogens, the compound demonstrated effective inhibition at low concentrations, suggesting its utility in developing new antimicrobial agents.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds similar to this have been shown to inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : The interaction with specific cellular receptors may alter signaling pathways, leading to altered cellular responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.